molecular formula C9H7BrN2O B14038068 5-Bromo-4-methylquinazolin-2-ol

5-Bromo-4-methylquinazolin-2-ol

Cat. No.: B14038068
M. Wt: 239.07 g/mol
InChI Key: KXRSUAHRMDTSNB-UHFFFAOYSA-N
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Description

5-Bromo-4-methylquinazolin-2-ol is a heterocyclic compound with the molecular formula C9H7BrN2O. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylquinazolin-2-ol typically involves the bromination of 4-methylquinazolin-2-ol. One common method includes the reaction of 4-methylquinazolin-2-ol with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 5-position.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylquinazolin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted quinazolinones.

    Oxidation: Formation of quinazolinone derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

5-Bromo-4-methylquinazolin-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylquinazolin-2-ol involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity. This interaction can affect various cellular pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylquinazolin-4-ol
  • 4-Methylquinazolin-2-ol
  • 2-Methylquinazolin-4-ol

Comparison

5-Bromo-4-methylquinazolin-2-ol is unique due to the presence of both bromine and methyl groups, which contribute to its distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in medicinal chemistry .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

5-bromo-4-methyl-3H-quinazolin-2-one

InChI

InChI=1S/C9H7BrN2O/c1-5-8-6(10)3-2-4-7(8)12-9(13)11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

KXRSUAHRMDTSNB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=O)N1)C=CC=C2Br

Origin of Product

United States

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